(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methylation: The methyl group at the 3 position can be introduced via alkylation using methyl iodide or dimethyl sulfate.
Ylidene Formation: The ylidene group can be formed by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Acetamide Formation: The final step involves the reaction of the ylidene intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to a saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine positions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Benzo[d]thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
Drug Development: The compound can be explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, benzo[d]thiazole derivatives exert their effects by interacting with specific enzymes, receptors, or DNA, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: can be compared with other benzo[d]thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ylidene and acetamide groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3S/c1-18-13-8(16)4-7(15)5-9(13)23-14(18)17-10(20)6-19-11(21)2-3-12(19)22/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWXSKBIKLNENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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